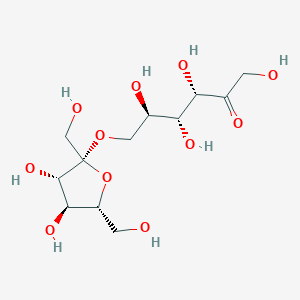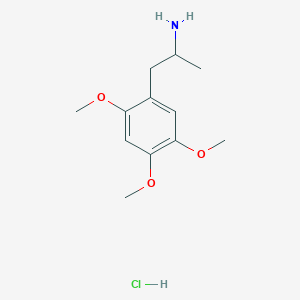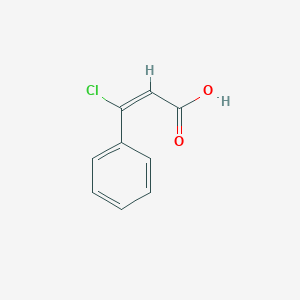
3-Butyl-1-methyl-1-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butyl-1-methyl-1-phenylurea (BMU) is a chemical compound that belongs to the class of urea derivatives. It is widely used in scientific research for its unique properties and mechanism of action. BMU is synthesized through a multi-step process that involves the reaction of butylamine, methyl isocyanate, and phenylisocyanate.
Wirkmechanismus
3-Butyl-1-methyl-1-phenylurea inhibits the activity of PKC by binding to the regulatory domain of the enzyme. This binding prevents the activation of PKC by diacylglycerol (DAG) and other activators. As a result, cellular signaling pathways that rely on PKC activity are disrupted, leading to changes in cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
3-Butyl-1-methyl-1-phenylurea has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. 3-Butyl-1-methyl-1-phenylurea has also been shown to induce apoptosis in cancer cells by activating caspase-3 and other apoptotic pathways. In addition, 3-Butyl-1-methyl-1-phenylurea has been shown to inhibit angiogenesis, the growth of new blood vessels that is necessary for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
3-Butyl-1-methyl-1-phenylurea has several advantages as a research tool. It is relatively easy to synthesize and can be used at low concentrations. 3-Butyl-1-methyl-1-phenylurea also has a high degree of specificity for PKC, which allows researchers to study the role of PKC in cellular processes without affecting other signaling pathways. However, 3-Butyl-1-methyl-1-phenylurea also has some limitations. It can be toxic at high concentrations and may have off-target effects on other enzymes and signaling pathways.
Zukünftige Richtungen
For research on 3-Butyl-1-methyl-1-phenylurea include the development of more specific and potent inhibitors of PKC, the use of 3-Butyl-1-methyl-1-phenylurea in combination with other drugs or therapies, and the exploration of its potential as a therapeutic agent for cancer and other diseases.
Synthesemethoden
3-Butyl-1-methyl-1-phenylurea is synthesized through a multi-step process that involves the reaction of butylamine, methyl isocyanate, and phenylisocyanate. The first step involves the reaction of butylamine with methyl isocyanate to form N-butyl-N-methylcarbamoyl methylamine. The second step involves the reaction of N-butyl-N-methylcarbamoyl methylamine with phenylisocyanate to form 3-Butyl-1-methyl-1-phenylurea. The synthesis method is relatively simple and can be performed in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
3-Butyl-1-methyl-1-phenylurea is widely used in scientific research for its unique properties and mechanism of action. It has been shown to inhibit the activity of protein kinase C (PKC), a key enzyme involved in cellular signaling pathways. 3-Butyl-1-methyl-1-phenylurea has been used to study the role of PKC in various cellular processes, including cell proliferation, differentiation, and apoptosis. 3-Butyl-1-methyl-1-phenylurea has also been used to investigate the role of PKC in cancer and other diseases.
Eigenschaften
Molekularformel |
C12H18N2O |
|---|---|
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
3-butyl-1-methyl-1-phenylurea |
InChI |
InChI=1S/C12H18N2O/c1-3-4-10-13-12(15)14(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,13,15) |
InChI-Schlüssel |
SKJLCJVEUHEWAW-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)N(C)C1=CC=CC=C1 |
Kanonische SMILES |
CCCCNC(=O)N(C)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl [4-(cyclohexylamino)-3-pyridinyl]sulfonylcarbamate](/img/structure/B231642.png)
![3-({[(4-Chloroanilino)carbonyl]amino}sulfonyl)-4-[3-(trifluoromethyl)anilino]pyridine](/img/structure/B231643.png)
![Ethyl 3-[(3-isopropoxyanilino)sulfonyl]-4-pyridinylcarbamate](/img/structure/B231648.png)
![1-[5-(Fluoromethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B231650.png)
![2-phenyl-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B231657.png)



![1-(2-pyridinyl)-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B231665.png)



